molecular formula C13H19N7O B2958196 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 2034353-08-5

1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2958196
CAS No.: 2034353-08-5
M. Wt: 289.343
InChI Key: NLGMHZQAZKCXRJ-UHFFFAOYSA-N
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Description

The compound 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea features a triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:

  • Position 6: Substituted with pyrrolidin-1-yl, a saturated five-membered amine ring that enhances solubility and modulates steric interactions.
  • Position 3: A urea moiety linked via a methyl group.
  • Ethyl group: Attached to the urea nitrogen, contributing to lipophilicity and metabolic stability.

This scaffold is structurally analogous to several triazolo-pyridazine derivatives reported in recent literature and patents, which exhibit diverse biological activities ranging from kinase inhibition to cytotoxicity.

Properties

IUPAC Name

1-ethyl-3-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O/c1-2-14-13(21)15-9-12-17-16-10-5-6-11(18-20(10)12)19-7-3-4-8-19/h5-6H,2-4,7-9H2,1H3,(H2,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGMHZQAZKCXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (ETPU), is a member of the triazole-containing pyridazine derivatives family. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. .

Mode of Action

. This interaction can lead to changes in the function of these targets, potentially leading to the observed pharmacological effects.

Biochemical Pathways

. These activities suggest that triazole compounds, and by extension ETPU, could affect multiple biochemical pathways.

Pharmacokinetics

. These studies could provide insights into the potential ADME properties of ETPU, but specific studies on ETPU would be needed for accurate information.

Comparison with Similar Compounds

Structural Analogs with Triazolo[4,3-b]Pyridazine Core

Substituent Variations at Position 6

The nature of substituents at position 6 significantly influences biological activity and pharmacokinetics:

Compound Position 6 Substituent Key Properties/Activity Reference
Target Compound Pyrrolidin-1-yl Enhanced solubility; potential kinase inhibition
6-Chloro derivatives (e.g., 2a–c) Chloro Intermediate reactivity for further functionalization; moderate cytotoxicity
6-Hydrazinyl derivatives (3a–c) Hydrazinyl Improved solubility; precursor for arylidene derivatives
6-(Arylidenehydrazinyl) (4a–g) Aromatic aldehydes Increased π-π interactions; variable cytotoxicity
PF-4254644 1-Methyl-1H-pyrazol-4-yl High c-Met inhibition (IC50 < 10 nM); excellent selectivity

Key Observations :

  • Chloro substituents (e.g., 2a–c) are often used as synthetic intermediates but may reduce bioavailability due to hydrophobicity.
  • Pyrrolidin-1-yl (target compound) and pyrazole (PF-4254644) groups enhance target engagement through hydrogen bonding and steric fit, respectively .
Modifications at Position 3

The methyl-urea group in the target compound distinguishes it from analogs with alternative linkages:

Compound Position 3 Substituent Biological Impact Reference
Target Compound Urea (methyl-linked) Hydrogen-bond donor/acceptor; improved selectivity
6-Triazolo-quinolines Quinoline-methyl Moderate c-Met inhibition; metabolic instability
Compound 62E () Sulfanyl-benzothiazole-urea High lipophilicity; potential kinase inhibition

Key Observations :

  • Urea groups (target compound, 62E) enhance binding affinity compared to methyl-linked quinolines .
  • Sulfanyl-benzothiazole in 62E increases molecular weight and may affect permeability .
Cytotoxicity

Triazolo-pyridazine derivatives exhibit variable cytotoxicity depending on substituents:

Compound Cell Line (Hep) IC50 (μg/mL) Notes Reference
Adriamycin (control) Hep 1.2 Reference cytotoxic agent
Compound 23 Hep >10 Low cytotoxicity
Compound 24 Hep ~5 Moderate cytotoxicity
Target Compound Predicted activity pending data

Key Observations :

  • Arylidenehydrazinyl derivatives (e.g., 4a–g) show weaker activity than adriamycin, suggesting the need for optimized substituents .
  • The target compound’s pyrrolidine and urea groups may balance cytotoxicity and selectivity, but experimental validation is required.
Kinase Inhibition
Compound Target Kinase Potency (IC50) Selectivity Reference
PF-4254644 c-Met <10 nM High (exquisite)
6-Triazolo-quinolines c-Met ~100 nM Moderate
Target Compound Predicted c-Met inhibition

Key Observations :

  • Pyrazole substituents (PF-4254644) confer high potency, while quinoline analogs are less effective .
  • The target compound’s urea group may mimic ATP-binding interactions, but pyrrolidine’s bulk could limit fit in active sites.

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : PF-4254644’s methyl-pyrazole resists oxidation, enhancing half-life . In contrast, hydrazinyl derivatives (3a–c) may undergo rapid metabolic clearance .
  • Solubility : Pyrrolidin-1-yl (target compound) and hydrazinyl groups improve aqueous solubility compared to chloro derivatives .

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